molecular formula C9H13NO3S B13687938 Ethyl 3-Hydroxy-3-(4-methyl-5-thiazolyl)propanoate

Ethyl 3-Hydroxy-3-(4-methyl-5-thiazolyl)propanoate

Cat. No.: B13687938
M. Wt: 215.27 g/mol
InChI Key: UPFKGKSOECFIMH-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(4-methyl-5-thiazolyl)propanoate is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(4-methyl-5-thiazolyl)propanoate typically involves the reaction of ethyl acetoacetate with 4-methyl-5-thiazolylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(4-methyl-5-thiazolyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-Hydroxy-3-(4-methyl-5-thiazolyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(4-methyl-5-thiazolyl)propanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methyl-5-thiazolyl)acetate
  • Ethyl 3-(4-methyl-5-thiazolyl)propanoate
  • Ethyl 3-Hydroxy-3-(4-methyl-5-thiazolyl)butanoate

Uniqueness

Ethyl 3-Hydroxy-3-(4-methyl-5-thiazolyl)propanoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its hydroxyl group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(4-methyl-1,3-thiazol-5-yl)propanoate

InChI

InChI=1S/C9H13NO3S/c1-3-13-8(12)4-7(11)9-6(2)10-5-14-9/h5,7,11H,3-4H2,1-2H3

InChI Key

UPFKGKSOECFIMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(N=CS1)C)O

Origin of Product

United States

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